molecular formula C16H18BrNO2 B13772599 3-Benzoyloxyphenyltrimethylammonium bromide CAS No. 64048-40-4

3-Benzoyloxyphenyltrimethylammonium bromide

Cat. No.: B13772599
CAS No.: 64048-40-4
M. Wt: 336.22 g/mol
InChI Key: TXNREHWFZSEYKZ-UHFFFAOYSA-M
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Description

3-Benzoyloxyphenyltrimethylammonium bromide is a quaternary ammonium compound with a benzoyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxyphenyltrimethylammonium bromide typically involves the reaction of benzyltrimethylammonium chloride with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxyphenyltrimethylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoyloxyphenyltrimethylammonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzoyloxyphenyltrimethylammonium bromide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with specific enzymes, inhibiting their activity and affecting cellular processes. The molecular targets include membrane phospholipids and key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium bromide
  • Phenyltrimethylammonium bromide
  • Methylbenzyltrimethylammonium bromide

Uniqueness

3-Benzoyloxyphenyltrimethylammonium bromide is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions compared to its analogs .

Properties

CAS No.

64048-40-4

Molecular Formula

C16H18BrNO2

Molecular Weight

336.22 g/mol

IUPAC Name

(3-benzoyloxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C16H18NO2.BrH/c1-17(2,3)14-10-7-11-15(12-14)19-16(18)13-8-5-4-6-9-13;/h4-12H,1-3H3;1H/q+1;/p-1

InChI Key

TXNREHWFZSEYKZ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

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